2-Morpholinoquinoline-6-carboxylic acid
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Overview
Description
2-Morpholinoquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinoquinoline-6-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The resulting quinoline derivative can then be further functionalized to introduce the morpholine ring and carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of transition metal catalysts and environmentally friendly reaction conditions. Green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are also being explored to improve the efficiency and sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Morpholinoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
2-Morpholinoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Morpholinoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may inhibit the activity of certain enzymes, block receptor sites, or interfere with DNA replication and transcription processes.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar chemical properties but different functional groups.
Quinolinic Acid: A compound involved in the kynurenine pathway with neurotoxic properties.
Uniqueness: 2-Morpholinoquinoline-6-carboxylic acid is unique due to the presence of the morpholine ring, which enhances its solubility and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in various fields .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-morpholin-4-ylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-14(18)11-1-3-12-10(9-11)2-4-13(15-12)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18) |
InChI Key |
ZRAZFNNUAKSROK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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